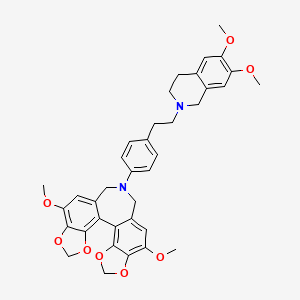

P-gp inhibitor 14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H38N2O8 |

|---|---|

Molecular Weight |

638.7 g/mol |

IUPAC Name |

12-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-8,16-dimethoxy-4,6,18,20-tetraoxa-12-azapentacyclo[12.7.0.02,10.03,7.017,21]henicosa-1(21),2,7,9,14,16-hexaene |

InChI |

InChI=1S/C37H38N2O8/c1-40-28-13-23-10-12-38(17-24(23)14-29(28)41-2)11-9-22-5-7-27(8-6-22)39-18-25-15-30(42-3)34-36(46-20-44-34)32(25)33-26(19-39)16-31(43-4)35-37(33)47-21-45-35/h5-8,13-16H,9-12,17-21H2,1-4H3 |

InChI Key |

DPKJIZPNGZDURU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4CC5=CC(=C6C(=C5C7=C8C(=C(C=C7C4)OC)OCO8)OCO6)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis of dibenzoazepine-tetrahydroisoquinoline P-gp inhibitors"

An In-Depth Technical Guide on the Synthesis and Evaluation of Dibenzoazepine-Tetrahydroisoquinoline P-gp Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively transports a wide range of anticancer drugs out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2] The development of P-gp inhibitors that can be co-administered with chemotherapeutic agents to reverse MDR is a promising strategy to improve treatment outcomes.

This technical guide focuses on a novel class of potent P-gp inhibitors: dibenzoazepine-tetrahydroisoquinoline hybrids. These compounds have demonstrated significant potential in overcoming P-gp-mediated MDR.[1][2] This document provides a comprehensive overview of their synthesis, biological evaluation, and mechanism of action, intended to serve as a valuable resource for researchers in the field of oncology drug discovery.

Core Concepts

-

P-glycoprotein (P-gp): An ATP-dependent efflux pump that confers multidrug resistance in cancer cells.

-

Dibenzoazepine-Tetrahydroisoquinoline Hybrids: A novel chemical scaffold demonstrating high P-gp inhibitory activity.

-

MDR Reversal: The restoration of sensitivity of resistant cancer cells to chemotherapeutic agents by inhibiting P-gp.

Synthesis of Dibenzoazepine-Tetrahydroisoquinoline Hybrids

The synthesis of dibenzoazepine-tetrahydroisoquinoline hybrids typically involves a multi-step process. A generalized synthetic workflow is outlined below.

Caption: Generalized synthetic workflow for dibenzoazepine-tetrahydroisoquinoline hybrids.

General Synthetic Protocol

While the specific details for the synthesis of each analog will vary, a representative protocol for the coupling of the dibenzoazepine and tetrahydroisoquinoline moieties is as follows:

-

N-Alkylation of Dibenzoazepine: To a solution of dibenzo[b,f]azepine in an appropriate aprotic solvent (e.g., acetonitrile or DMF), a suitable base (e.g., potassium carbonate or triethylamine) is added. A linking reagent, such as a haloacetyl halide (e.g., bromoacetyl bromide), is then added dropwise at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC). The resulting N-alkyated dibenzoazepine intermediate is then isolated and purified.

-

Coupling Reaction: The N-alkylated dibenzoazepine intermediate is dissolved in a suitable solvent, and the substituted tetrahydroisoquinoline is added, along with a base. The reaction mixture is heated to reflux and stirred for an extended period.

-

Purification: Upon completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the final dibenzoazepine-tetrahydroisoquinoline hybrid.

Biological Evaluation of P-gp Inhibitory Activity

A series of in vitro assays are employed to evaluate the P-gp inhibitory activity and MDR reversal potential of the synthesized compounds.

Data Presentation: P-gp Inhibitory Activity of Dibenzoazepine-Tetrahydroisoquinoline Hybrids

The following table summarizes the biological activity data for a selection of dibenzoazepine-tetrahydroisoquinoline hybrids, including the lead compound 8a .[1][2]

| Compound | Cytotoxicity IC50 (µM) in K562/A02 cells | Doxorubicin Reversal Fold (RF) at 1 µM | EC50 for MDR Reversal (nM) |

| 8a | 95.94 | 93.17 | 48.74 |

| Verapamil | Not Reported | Not Reported | Not Reported |

Note: This table is based on the limited data available in the abstracts. A more comprehensive table would require access to the full-text publication.

Experimental Protocols

1. Cell Culture

-

Cell Lines: The human leukemia cell line K562 and its doxorubicin-resistant subline K562/A02, which overexpresses P-gp, are used.

-

Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2. The K562/A02 cell line is maintained in a medium containing 1 µg/mL doxorubicin to maintain the MDR phenotype.

2. Cytotoxicity Assay (MTT Assay)

This assay determines the intrinsic cytotoxicity of the synthesized compounds.

-

Cells are seeded in 96-well plates.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

-

MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.

-

The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

3. P-gp Inhibition and MDR Reversal Assays

These assays evaluate the ability of the compounds to inhibit P-gp function and reverse doxorubicin resistance.

Caption: Experimental workflow for evaluating P-gp inhibition and MDR reversal.

This assay measures the intracellular accumulation of the P-gp substrate doxorubicin.

-

K562/A02 cells are pre-incubated with the test compound at a non-toxic concentration for a specified time (e.g., 1 hour).

-

Doxorubicin is then added to the cells, and incubation continues.

-

After incubation, the cells are washed with ice-cold PBS to remove extracellular doxorubicin.

-

The intracellular fluorescence of doxorubicin is measured using a flow cytometer. An increase in fluorescence compared to untreated cells indicates inhibition of P-gp-mediated efflux.

This assay directly measures the efflux of the fluorescent P-gp substrate rhodamine 123.

-

K562/A02 cells are loaded with rhodamine 123.

-

The cells are then washed and incubated in a fresh medium containing the test compound.

-

The decrease in intracellular fluorescence over time, due to the efflux of rhodamine 123, is monitored by flow cytometry. A slower rate of efflux in the presence of the test compound indicates P-gp inhibition.

This assay measures the effect of the compounds on the ATPase activity of P-gp, which is essential for its transport function.[3]

-

Recombinant human P-gp membranes are incubated with the test compound.

-

The reaction is initiated by the addition of ATP.

-

After incubation, the amount of remaining ATP is measured using a luciferase-based detection reagent. A decrease in ATP consumption (higher luminescence) indicates inhibition of P-gp ATPase activity, while an increase in ATP consumption (lower luminescence) suggests the compound is a P-gp substrate.[3]

Mechanism of Action Studies

Further investigations are conducted to elucidate the mechanism by which these compounds inhibit P-gp.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of the inhibitor to P-gp in a cellular environment.

-

Intact K562/A02 cells are treated with the test compound.

-

The cells are then heated to various temperatures to induce protein denaturation.

-

The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated fraction by centrifugation.

-

The amount of soluble P-gp at each temperature is quantified by Western blotting or other protein detection methods.

-

A shift in the melting temperature of P-gp to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the protein.

CYP3A4 Inhibition Assay

This assay is crucial to assess the potential for drug-drug interactions, as many P-gp inhibitors also inhibit the major drug-metabolizing enzyme CYP3A4.

-

Human liver microsomes or recombinant CYP3A4 enzymes are incubated with a fluorescent CYP3A4 substrate and the test compound.

-

The reaction is initiated by the addition of an NADPH-regenerating system.

-

The formation of the fluorescent metabolite is monitored over time using a fluorescence plate reader.

-

A decrease in the rate of metabolite formation in the presence of the test compound indicates CYP3A4 inhibition. Ketoconazole is often used as a positive control for potent CYP3A4 inhibition.

References

Introduction: The Challenge of Multidrug Resistance

An In-Depth Technical Guide on the Discovery of Compound 8a as a P-glycoprotein (P-gp) Inhibitor

Multidrug resistance (MDR) is a primary obstacle to the success of cancer chemotherapy.[1][2] A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), on the cancer cell membrane.[2][3][4] P-gp, also known as MDR1, functions as an ATP-dependent efflux pump, actively expelling a wide range of structurally diverse chemotherapeutic agents from the cell.[4][5][6] This reduces the intracellular drug concentration to sub-therapeutic levels, rendering the cancer cells resistant to treatment.[3][5] Consequently, the development of potent and non-toxic P-gp inhibitors to be used as chemosensitizers is a critical strategy to overcome MDR.[2][3][5]

This guide focuses on the discovery and characterization of Compound 8a, a novel and potent P-gp inhibitor. Recent studies have highlighted its significant potential in reversing P-gp-mediated MDR.

Discovery of Compound 8a: A Novel Dibenzoazepine Derivative

In 2023, a research group led by Gu designed a series of compounds based on a dibenzoazepine scaffold.[3] Through synthesis and biological evaluation, a derivative designated Compound 8a emerged as a particularly potent P-gp inhibitor.[3] Compound 8a was synthesized by incorporating a tetrahydroisoquinoline moiety onto the dibenzoazepine scaffold, a structural modification that proved crucial for its enhanced activity.[3]

Quantitative Analysis of P-gp Inhibition by Compound 8a

The efficacy of Compound 8a in reversing MDR was quantified by its ability to restore the sensitivity of drug-resistant cancer cells to doxorubicin (DOX), a common chemotherapy drug and P-gp substrate. The key findings are summarized below.

| Cell Line | Treatment | Inhibitor Conc. | Doxorubicin IC₅₀ (μM) | Reversal Fold (RF)¹ |

| K562/A02 (P-gp+) | Doxorubicin alone | - | 2.40 | - |

| K562/A02 (P-gp+) | Doxorubicin + Cpd 8a | 2 μM | 0.026 | 93.17 |

| K562/A02 (P-gp+) | Doxorubicin + W34² | Not Specified | 0.029 | 81.90 |

¹ Reversal Fold (RF) is calculated as the IC₅₀ of the drug alone divided by the IC₅₀ of the drug in the presence of the inhibitor. ² W34 is a third-generation P-gp inhibitor used as a positive control.

As the data indicates, co-administration of just 2 μM of Compound 8a reduced the IC₅₀ of doxorubicin by a factor of 93.17 in the P-gp-overexpressing K562/A02 cell line.[3] This potent chemosensitizing effect surpassed that of the known third-generation P-gp inhibitor, W34.[3]

Structure-Activity Relationship (SAR) Insights

The development of Compound 8a and its analogues provided valuable insights into the structural requirements for potent P-gp inhibition:

-

Core Scaffold: The dibenzoazepine scaffold serves as a foundational structure for activity.[3]

-

Key Substituents: A methoxy group at the R1 position was found to be effective for inhibiting P-gp, and the addition of a phenyl group further enhanced this activity.[3]

-

Positional Isomerism: Substitution at the para-position of the R2 phenyl ring was more effective than ortho-substitution.[3]

-

Linker Modification: Altering the linkage length between the core and the tetrahydroisoquinoline moiety at the R3 position was a key area for optimization.[3]

Experimental Protocols

The characterization of Compound 8a as a P-gp inhibitor involves several key experimental procedures. The detailed methodologies are outlined below.

Cell Culture

-

Cell Lines: P-gp-overexpressing human cancer cell lines (e.g., K562/A02, MCF-7/ADR) and their drug-sensitive parental counterparts (e.g., K562, MCF-7) are used.

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Resistance Maintenance: For resistant cell lines, a low concentration of the selecting drug (e.g., doxorubicin or adriamycin) is typically added to the culture medium to maintain P-gp expression. The drug is removed for a period before experiments to avoid interference.

Cytotoxicity and MDR Reversal Assay (MTT Assay)

This assay determines the concentration of a cytotoxic drug required to inhibit cell growth by 50% (IC₅₀) and assesses the ability of an inhibitor to reverse resistance.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10³ cells/well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the chemotherapeutic agent (e.g., doxorubicin) either alone or in combination with a fixed, non-toxic concentration of the P-gp inhibitor (e.g., 2 μM Compound 8a).

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of ~570 nm.

-

Analysis: IC₅₀ values are calculated from dose-response curves using appropriate software (e.g., GraphPad Prism). The Reversal Fold (RF) is calculated to quantify the inhibitor's efficacy.

Substrate Accumulation Assay (Calcein-AM Assay)

This assay directly measures the ability of a compound to inhibit the efflux function of P-gp, leading to the intracellular accumulation of a fluorescent substrate.

-

Cell Preparation: P-gp-overexpressing cells are harvested and washed with a suitable buffer (e.g., Krebs-Ringer buffer).[7]

-

Inhibitor Incubation: Cells are incubated with increasing concentrations of the test compound (e.g., Compound 8a) for 15-30 minutes at 37°C.[7]

-

Substrate Addition: Calcein-AM, a non-fluorescent, cell-permeable P-gp substrate, is added to the cell suspension.[7]

-

Mechanism: Inside the cell, esterases cleave Calcein-AM into the highly fluorescent and membrane-impermeable calcein. P-gp actively pumps Calcein-AM out of the cell; inhibition of P-gp leads to higher intracellular accumulation and thus a stronger fluorescence signal.[7]

-

Fluorescence Measurement: After a further incubation period (e.g., 30 minutes), the intracellular fluorescence is measured using a flow cytometer or fluorescence plate reader.

-

Analysis: The increase in fluorescence intensity relative to untreated cells indicates the degree of P-gp inhibition.

P-gp ATPase Activity Assay

This assay determines if a compound interacts with P-gp as a substrate (stimulator) or an inhibitor. P-gp function is coupled to ATP hydrolysis.

-

Membrane Preparation: P-gp-overexpressing cell membranes are isolated and prepared.

-

Assay Reaction: The membranes are incubated with the test compound across a range of concentrations in the presence of ATP.

-

Mechanism: P-gp substrates typically stimulate ATPase activity, while non-substrate inhibitors may inhibit this stimulation or have no effect.

-

Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified, often using a colorimetric method (e.g., malachite green assay).[8]

-

Analysis: The rate of ATP hydrolysis is plotted against compound concentration to determine if the compound stimulates or inhibits P-gp's ATPase function. Compounds that inhibit P-gp efflux without stimulating ATPase activity are often considered "true" inhibitors rather than substrates.[1][8]

Visualizations: Pathways and Workflows

P-gp Efflux Mechanism and Inhibition

Caption: P-gp mediated drug efflux and its inhibition by Compound 8a.

Experimental Workflow for P-gp Inhibitor Evaluation

Caption: Workflow for the identification and characterization of novel P-gp inhibitors.

Conclusion

Compound 8a represents a significant advancement in the search for effective P-gp inhibitors. Its ability to potently reverse doxorubicin resistance in P-gp-overexpressing cancer cells, surpassing even established third-generation inhibitors, marks it as a promising lead candidate.[3] The detailed experimental protocols and structure-activity relationships discussed provide a solid framework for its further development. Future research, including in vivo studies, will be crucial to ascertain the clinical potential of Compound 8a as an adjuvant in cancer chemotherapy to overcome multidrug resistance.

References

- 1. Synthesis and biological evaluation of bifendate-chalcone hybrids as a new class of potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments of P-glycoprotein inhibitors and its structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of Classification Models for Identifying “True” P-glycoprotein (P-gp) Inhibitors Through Inhibition, ATPase Activation and Monolayer Efflux Assays [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of P-gp Inhibitor 14

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key contributor to multidrug resistance (MDR) in cancer cells, a major obstacle in effective chemotherapy. P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of anticancer drugs out of tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. The development of P-gp inhibitors to counteract MDR is a significant strategy in oncology drug development. This guide provides a comprehensive overview of the mechanism of action of P-gp inhibitor 14 (also referred to as Compound 8a), a novel and potent inhibitor of P-gp. This document details its efficacy, mechanism, and relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.

Introduction to P-glycoprotein and Multidrug Resistance

P-glycoprotein, encoded by the ABCB1 gene, is a 170 kDa transmembrane protein that is naturally expressed in various tissues with excretory functions, such as the liver, kidneys, and intestines, where it plays a protective role by limiting the absorption and promoting the elimination of xenobiotics.[1][2] In cancer cells, the overexpression of P-gp is a well-established mechanism of multidrug resistance.[3] P-gp recognizes a broad spectrum of structurally diverse hydrophobic compounds, including many clinically important chemotherapeutic agents like taxanes, anthracyclines, and vinca alkaloids.[1] By hydrolyzing ATP to power the efflux of these drugs, P-gp effectively lowers their intracellular concentration below the cytotoxic threshold, leading to the failure of chemotherapy.[3]

The development of P-gp inhibitors aims to block this efflux mechanism, thereby restoring the sensitivity of resistant cancer cells to chemotherapy.[4] These inhibitors are typically classified into three generations based on their specificity, potency, and toxicity profiles. This compound is a novel, highly potent agent that has demonstrated significant promise in overcoming P-gp-mediated MDR.

This compound (Compound 8a): A Profile

This compound is a dibenzoazepine-tetrahydroisoquinoline hybrid compound that has been identified as a highly effective P-gp inhibitor.[5][6] It has shown remarkable potency in reversing P-gp-mediated multidrug resistance in preclinical studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (Compound 8a), highlighting its potency and selectivity.[5][6]

| Parameter | Cell Line | Value | Description |

| MDR Reversal Fold (RF) | K562/A02 | 93.17 | The fold increase in the cytotoxicity of a chemotherapeutic agent in the presence of the inhibitor. |

| EC50 (MDR Reversal) | K562/A02 | 48.74 nM | The half-maximal effective concentration for reversing multidrug resistance. |

| IC50 (Intrinsic Cytotoxicity) | K562/A02 | 95.94 µM | The half-maximal inhibitory concentration of the compound on the viability of cancer cells, indicating its own toxicity. |

| CYP3A4 Inhibition | - | Weak | The compound exhibits a significantly poorer inhibitory effect on CYP3A4 activity compared to the known inhibitor ketoconazole. |

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of P-gp's efflux function.[6] This is achieved without altering the expression level of the P-gp protein itself. Molecular docking studies suggest that this compound has a high binding affinity for P-glycoprotein.[5] It is proposed to interact with several key amino acid residues within the transmembrane domains of P-gp, including Leu 65, Thr 199, Phe 303, Tyr 310, Glu 875, Phe 983, and Met 986.[7] These interactions are thought to stabilize a conformation of P-gp that is incompatible with substrate transport, thereby impairing its function.

The general mechanisms by which P-gp inhibitors can function include:

-

Competitive Inhibition: The inhibitor competes with the chemotherapeutic drug for the same binding site on P-gp.

-

Non-competitive Inhibition: The inhibitor binds to a site on P-gp distinct from the substrate-binding site, inducing a conformational change that prevents drug transport.

-

Allosteric Inhibition: Binding of the inhibitor at an allosteric site modulates the affinity of the substrate-binding site.

-

Interference with ATP Hydrolysis: The inhibitor may block the binding or hydrolysis of ATP, which is essential for the energy-dependent efflux process.

While the precise mode of inhibition for this compound (competitive, non-competitive, etc.) requires further detailed biochemical investigation, its high affinity and ability to impair P-gp function point towards a direct interaction with the transporter.

Visualization of Key Processes

General Mechanism of P-gp Inhibition

References

- 1. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Colorectal Cancer: Potential Reversal Agents among Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments of P-glycoprotein inhibitors and its structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and evaluation of dibenzoazepine-tetrahydroisoquinoline hybrids as potential P-glycoprotein inhibitors against multidrug resistant K562/A02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Biochemical Characterization of P-glycoprotein Inhibitor 14 (Compound 8a)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells. Its function as an efflux pump for a wide range of chemotherapeutic agents reduces intracellular drug concentrations, thereby diminishing their efficacy. P-gp inhibitors that can counteract this efflux mechanism are of significant interest in oncology to enhance the effectiveness of chemotherapy. This technical guide provides a detailed biochemical characterization of P-gp inhibitor 14, also referred to as Compound 8a, a potent and high-affinity inhibitor of P-gp. This document summarizes its inhibitory activity, cytotoxicity, and its effect on P-gp-mediated drug resistance, along with detailed experimental protocols for its characterization.

Quantitative Data Summary

The biochemical activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings from the primary literature.

| Parameter | Cell Line | Value | Reference |

| EC₅₀ for MDR Reversal | K562/A02 | 48.74 nM | [1] |

| IC₅₀ for Intrinsic Cytotoxicity | K562/A02 | 95.94 µM | [1] |

| Reversal Fold (Doxorubicin) | K562/A02 | 93.17 | [1] |

Table 1: In vitro activity of this compound in multidrug-resistant K562/A02 cells.

| Assay | Description | Result | Reference |

| CYP3A4 Inhibition | Evaluation of the inhibitory effect on Cytochrome P450 3A4 | Weak inhibitory effect compared to Ketoconazole | [1] |

Table 2: Specificity profiling of this compound.

Mechanism of Action

This compound reverses multidrug resistance by directly inhibiting the efflux function of P-gp. This leads to an increased intracellular accumulation of chemotherapeutic drugs in P-gp-overexpressing cancer cells. Studies have shown that this inhibitor impairs P-gp function rather than altering its expression levels.[1] The high affinity of inhibitor 14 for P-gp contributes to its potent activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Culture

-

Cell Lines:

-

K562 (human chronic myelogenous leukemia, drug-sensitive parental cell line)

-

K562/A02 (doxorubicin-resistant, P-gp overexpressing cell line)

-

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Drug Selection for K562/A02: The K562/A02 cell line is maintained in a medium containing a specific concentration of doxorubicin to ensure the continued overexpression of P-gp. The drug is removed from the medium for a specified period before conducting experiments.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the IC₅₀ values from the dose-response curves.

-

Reversal of Multidrug Resistance Assay

This assay evaluates the ability of a P-gp inhibitor to sensitize resistant cells to a chemotherapeutic agent.

-

Procedure:

-

Seed K562/A02 cells in a 96-well plate.

-

Treat the cells with a serial dilution of a chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of this compound.

-

After a specified incubation period (e.g., 48-72 hours), determine cell viability using the MTT assay as described above.

-

Calculate the IC₅₀ of the chemotherapeutic agent with and without the inhibitor.

-

The reversal fold (RF) is calculated as the ratio of the IC₅₀ of the chemotherapeutic agent alone to the IC₅₀ of the chemotherapeutic agent in the presence of the inhibitor.

-

Rhodamine 123 Accumulation Assay

Rhodamine 123 is a fluorescent substrate of P-gp. This assay measures the intracellular accumulation of rhodamine 123 to assess the inhibitory effect on P-gp function.

-

Procedure:

-

Harvest and wash the cells with ice-cold PBS.

-

Resuspend the cells in PBS and incubate with different concentrations of this compound for a specified time (e.g., 1 hour) at 37°C.

-

Add Rhodamine 123 to a final concentration and incubate for a further period (e.g., 1-2 hours) at 37°C.

-

Stop the accumulation by adding ice-cold PBS.

-

Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

-

Resuspend the cells in PBS and measure the intracellular fluorescence using a flow cytometer.

-

CYP3A4 Inhibition Assay

This assay determines the inhibitory potential of a compound on the metabolic activity of the cytochrome P450 3A4 enzyme.

-

Procedure:

-

A commercially available CYP3A4 inhibition assay kit can be used.

-

The assay typically involves incubating human liver microsomes (containing CYP3A4) with a specific fluorescent substrate for CYP3A4 and a NADPH regenerating system.

-

This compound is added at various concentrations.

-

The reaction is initiated by adding the substrate.

-

After a specific incubation time, the reaction is stopped, and the formation of the fluorescent metabolite is measured using a fluorescence plate reader.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Visualizations

Mechanism of P-gp Mediated Multidrug Resistance and its Reversal

Caption: P-gp mediated drug efflux and its inhibition by Inhibitor 14.

Experimental Workflow for Characterizing this compound

Caption: Workflow for the biochemical characterization of this compound.

References

Technical Guide: Inhibition of P-gp Mediated Efflux by Compound 8a

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Compound 8a, a novel dibenzoazepine derivative, and its potent inhibitory effects on P-glycoprotein (P-gp) mediated efflux. P-gp is a critical ATP-binding cassette (ABC) transporter that contributes to multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic agents.[1][2] The development of effective P-gp inhibitors is a key strategy to overcome MDR and enhance the efficacy of cancer therapies.[1][3]

This document summarizes the quantitative data on the efficacy of Compound 8a, details the experimental protocols for key assays used in its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Efficacy of Compound 8a

Compound 8a has demonstrated significant potential in reversing P-gp-mediated drug resistance. Its efficacy has been quantified by its ability to sensitize resistant cancer cells to conventional chemotherapy drugs, such as doxorubicin (DOX). The key quantitative data are summarized in the table below.

| Cell Line | Chemotherapeutic Agent | Compound 8a Concentration (µM) | IC50 of Chemo Agent (µM) | IC50 with Compound 8a (µM) | Resistance Factor (RF) | Reference Compound (W34) RF |

| K562/A02 | Doxorubicin (DOX) | 2 | 2.40 | 0.026 | 93.17 | 81.90 |

Table 1: Quantitative analysis of P-gp inhibition by Compound 8a in K562/A02 cells.[1]

Mechanism of Action

Compound 8a is believed to exert its inhibitory effect by directly binding to P-gp. Molecular docking studies have elucidated the potential binding site and key interactions.[1] It is hypothesized that Compound 8a binds to P-gp through interactions with several amino acid residues, including Leu 65, Thr 199, Phe 303, Tyr 310, Glu 875, Phe 983, and Met 986.[1] These interactions are thought to include hydrogen bonds with Tyr 310, Thr 199, and Glu 875, as well as sulfur–π interactions with Met 986.[1] This binding likely inhibits the conformational changes necessary for ATP hydrolysis and substrate efflux, thereby restoring the intracellular concentration of chemotherapeutic agents.

References

- 1. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

A Technical Guide to the Structure-Activity Relationship of Dibenzoazepine P-glycoprotein Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of P-glycoprotein in Drug Development

Multidrug resistance (MDR) is a primary obstacle to successful chemotherapy in cancer treatment.[1] A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), also known as ABCB1.[2] P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of structurally diverse chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][3]

Inhibiting P-gp is a promising strategy to overcome MDR and enhance the effectiveness of anticancer drugs.[2] This has led to extensive research into the development of potent, selective, and non-toxic P-gp inhibitors.[4] Among the various chemical scaffolds explored, the dibenzoazepine core has emerged as a noteworthy structure for designing effective P-gp inhibitors.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of dibenzoazepine-based P-gp inhibitors, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

General SAR studies have identified several key physicochemical properties for effective P-gp modulators, including high lipophilicity, a molecular weight greater than 400, and the presence of a basic tertiary nitrogen atom.[5][6] Pharmacophore models often consist of hydrophobic features and hydrogen bond acceptors.[7]

The Dibenzoazepine Scaffold and its Derivatives

The core of the inhibitors discussed is the dibenzo[b,f]azepine ring system. Recent research has focused on hybrid molecules that incorporate this scaffold with other pharmacophores, such as tetrahydroisoquinoline, to enhance P-gp inhibitory activity.[1][2] These hybrids have demonstrated significant potential in reversing P-gp-mediated drug resistance.[1]

A notable study by Gu's research group investigated a series of dibenzoazepine-tetrahydroisoquinoline hybrids.[2] Their work provides a clear basis for understanding the SAR of this compound class. The general structure involves substitutions at three key positions (R1, R2, and R3) to modulate activity.[2]

Structure-Activity Relationship (SAR) Analysis

The potency of dibenzoazepine derivatives as P-gp inhibitors is highly dependent on the nature and position of substituents on the core structure.

-

Substitution at R1 : The presence of a methoxy group at the R1 position was found to be highly effective for P-gp inhibition.[2]

-

Substitution at R2 : A phenyl group at the R2 position further enhanced the inhibitory activity. Furthermore, para-substitution on this phenyl ring was more effective than ortho-substitution.[2]

-

Linker Length (R3) : The length of the linkage between the dibenzoazepine scaffold and the tetrahydroisoquinoline moiety also plays a role in the compound's efficacy.[2]

These findings suggest that a combination of electronic and steric factors governs the interaction of these inhibitors with P-gp. The methoxy and para-substituted phenyl groups likely engage in favorable hydrophobic and π-π stacking interactions within the P-gp binding pocket.[2]

Quantitative Data on Dibenzoazepine P-gp Inhibitors

The following table summarizes the biological activity data for key dibenzoazepine-tetrahydroisoquinoline hybrids against P-gp-overexpressing K562/A02 cancer cells. The "Reversal Fold" indicates how many times the inhibitor potentiates the cytotoxicity of a chemotherapeutic agent (e.g., Doxorubicin).

| Compound ID | Key Structural Features | EC₅₀ (nM)¹ | Reversal Fold (RF)² | Cytotoxicity IC₅₀ (µM)³ | Reference |

| 8a | Methoxy at R1, Phenyl at R2 | 48.74 | 93.17 | 95.94 | [1],[2] |

| W34 | (Reference Inhibitor) | - | 81.90 | - | [2] |

¹EC₅₀ : The half-maximal effective concentration for the MDR reversal effect. ²Reversal Fold (RF) : The ratio of the IC₅₀ of an anticancer drug without the inhibitor to the IC₅₀ of the same drug with the inhibitor. ³Cytotoxicity IC₅₀ : The intrinsic half-maximal inhibitory concentration of the compound itself on K562/A02 cells. A high value is desirable.

Mechanism of P-gp Inhibition and Reversal of Multidrug Resistance

Dibenzoazepine inhibitors function by directly impairing the efflux activity of the P-gp pump. Molecular docking studies suggest these compounds have a high affinity for P-gp, binding within its transmembrane domains and stabilizing the protein.[1] This binding competitively or non-competitively blocks the transport of chemotherapeutic drugs, leading to their accumulation inside the cancer cell and restoring their cytotoxic effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. Recent developments of P-glycoprotein inhibitors and its structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide on P-gp Inhibitor Effects on P-gp Expression vs. Function

A Note on "P-gp inhibitor 14": A search of the scientific literature did not yield a uniquely identifiable, well-characterized compound designated as "this compound." This name likely refers to a compound number from a specific study series and is not a universally recognized name. Therefore, to fulfill the core requirements of this guide, the potent and extensively studied third-generation P-gp inhibitor, Tariquidar (XR9576) , will be used as a representative agent to explore the critical distinction between inhibiting P-gp's function and altering its expression.

Executive Summary

P-glycoprotein (P-gp, or ABCB1) is a crucial ATP-dependent efflux pump that protects cells by expelling a wide array of xenobiotics, including many therapeutic drugs.[1] In oncology, its overexpression is a primary mechanism of multidrug resistance (MDR). P-gp inhibitors are developed to block this efflux function, thereby increasing intracellular drug concentrations and restoring chemosensitivity. However, the interaction between an inhibitor and P-gp is twofold: the immediate, direct inhibition of its pumping function , and the potential for longer-term, indirect effects on its expression . This guide examines these two distinct effects, using the potent, noncompetitive inhibitor Tariquidar as a model. We will detail the experimental protocols used to quantify these effects, present key data in a structured format, and visualize the underlying biological processes.

P-gp Function vs. P-gp Expression: A Critical Dichotomy

-

P-gp Function: This refers to the active, ATP-dependent transport of substrates out of the cell. The primary goal of a P-gp inhibitor is to block this function rapidly and potently. This effect is typically measured in minutes to hours. Tariquidar is a potent, noncompetitive inhibitor that binds with high affinity to P-gp, locking it in a conformation that prevents drug efflux.[2][3][4]

-

P-gp Expression: This refers to the cellular process of synthesizing the P-gp protein, starting from the transcription of the ABCB1 gene to the translation of its mRNA. The expression level of P-gp can be modulated by various cellular signaling pathways, often in response to chemical stress or prolonged exposure to xenobiotics.[1][5] While an inhibitor's primary role is to block function, long-term exposure could theoretically influence these regulatory pathways, leading to an increase or decrease in the total amount of P-gp protein in the cell. This is a slower process, typically assessed over 24 to 72 hours.

Quantitative Data: The Effect of Tariquidar on P-gp Function

The primary measure of a P-gp inhibitor's efficacy is its ability to block the pump's function. This is quantified by determining the concentration of the inhibitor required to reduce P-gp activity by 50% (IC50) or its binding affinity (Kd).

Table 1: Tariquidar Potency in Functional Assays

| Parameter | Value | Cell Line / System | Comments | Reference |

|---|---|---|---|---|

| Binding Affinity (Kd) | 5.1 nM | CHrB30 Cells | Demonstrates very high-affinity binding to P-gp. | [2][6] |

| ATPase Inhibition (IC50) | 43 nM | Purified P-gp | Tariquidar inhibits the vanadate-sensitive ATPase activity of P-gp.[2] | [2] |

| Efflux Inhibition (EC50) | 487 nM | CHrB30 Cells | Concentration to achieve half-maximal increase in cytotoxic drug accumulation. | [2] |

| Rhodamine-123 Efflux (EC50) | 0.5 ng/mL (~0.8 nM) | CD56+ Lymphocytes | Measured ex vivo from volunteers, showing high potency in primary human cells. | [7] |

| Calcein-AM Efflux (Fold Increase) | 14-fold at 100 nM | ABCB1-expressing cells | Tariquidar significantly increases accumulation of a fluorescent P-gp substrate.[8] |[8] |

Note on P-gp Expression: The available literature on Tariquidar focuses overwhelmingly on its potent and immediate inhibition of P-gp function. Studies detailing its long-term effects on ABCB1 gene expression are less common, as its primary mechanism and clinical application revolve around acute functional blockade. Some xenobiotics can induce P-gp expression via nuclear receptors like PXR, but Tariquidar is designed for potency and specificity as an inhibitor, not an inducer.[5]

Experimental Protocols

Distinguishing between P-gp function and expression requires distinct experimental approaches.

Protocol: Assessment of P-gp Function (Rhodamine 123 Efflux Assay)

This assay measures the ability of P-gp to pump the fluorescent substrate Rhodamine 123 (Rh123) out of the cell. An effective inhibitor will block this efflux, leading to higher intracellular fluorescence.[9][10][11][12]

Objective: To quantify the inhibitory potency (IC50) of a test compound (e.g., Tariquidar) on P-gp function.

Materials:

-

P-gp overexpressing cells (e.g., K562/ADR, MCF7/ADR) and parental control cells.

-

Rhodamine 123 (stock solution in DMSO).

-

Test inhibitor (Tariquidar) at various concentrations.

-

Positive control inhibitor (e.g., Verapamil).

-

Culture medium, PBS, Trypsin.

-

Flow cytometer or fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed P-gp overexpressing cells in a 96-well plate and allow them to adhere overnight.

-

Inhibitor Pre-incubation: Remove media and add fresh media containing the test inhibitor (Tariquidar) at a range of concentrations (e.g., 0.1 nM to 10 µM). Include a "no inhibitor" control and a positive control. Incubate for 30-60 minutes at 37°C.

-

Substrate Loading: Add Rhodamine 123 to each well to a final concentration of ~1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.

-

Efflux Phase: Remove the loading solution. Wash cells twice with ice-cold PBS to remove extracellular dye. Add fresh, pre-warmed media (containing the respective inhibitor concentrations) and incubate for 1-2 hours at 37°C to allow for P-gp-mediated efflux.

-

Quantification:

-

Flow Cytometry: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in PBS. Analyze the intracellular fluorescence on a flow cytometer (e.g., FITC channel).

-

Plate Reader: Lyse the cells in the wells using a lysis buffer (e.g., PBS with 1% Triton X-100). Read the fluorescence of the lysate.

-

-

Data Analysis: Calculate the percentage of fluorescence accumulation relative to the control cells. Plot the fluorescence intensity against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Protocol: Assessment of P-gp Expression (Western Blot)

This technique quantifies the amount of P-gp protein in cells following treatment with a compound.[13][14][15]

Objective: To determine if chronic exposure to a test compound alters the total cellular protein level of P-gp.

Materials:

-

Cells cultured with and without the test compound for a prolonged period (e.g., 48-72 hours).

-

RIPA lysis buffer with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody: Anti-P-gp/ABCB1 (e.g., clone C219).

-

Primary antibody: Anti-loading control (e.g., β-actin, GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Treatment: Culture cells in the presence of the test compound (or vehicle control) for 48-72 hours.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts for all samples (e.g., 20-30 µg per lane). Boil samples in Laemmli buffer and load them onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C. Wash the membrane 3x with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3x with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imager.

-

Analysis: Strip the membrane and re-probe with the loading control antibody (e.g., β-actin) to ensure equal protein loading. Quantify the band intensities using densitometry software. Normalize the P-gp band intensity to the loading control band intensity for each sample.

Visualizations: Workflows and Mechanisms

Diagram 1: Experimental Workflow

References

- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Use of rhodamine 123 to examine the functional activity of P-glycoprotein in primary cultured brain microvessel endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protein purification and analysis: next generation Western blotting techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Exploring the Therapeutic Potential of Novel P-glycoprotein Inhibitors: A Technical Guide

Introduction: The Challenge of Multidrug Resistance

One of the most significant hurdles in modern chemotherapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells become simultaneously resistant to a variety of structurally and functionally distinct anticancer drugs.[1] A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1).[2] P-gp is an ATP-dependent efflux pump located in the cell membrane that actively transports a wide array of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and diminishing their cytotoxic efficacy.[3][4] This protective mechanism makes P-gp a critical target for therapeutic intervention. The development of potent and specific P-gp inhibitors aims to block this efflux activity, restore cancer cell sensitivity to chemotherapy, and ultimately overcome MDR.[5][6] While early generations of P-gp inhibitors failed in clinical trials due to toxicity and unpredictable pharmacokinetic interactions, recent advancements in drug design have led to novel inhibitors with improved potency and selectivity, revitalizing interest in this therapeutic strategy.[1][7][8]

Mechanisms of P-glycoprotein Inhibition

P-glycoprotein inhibitors, also known as chemosensitizers, can block the function of the P-gp pump through several distinct mechanisms.[9][10] Understanding these mechanisms is crucial for the rational design and development of new inhibitory compounds. The primary strategies involve direct competition with substrates, interference with the energy supply for transport, and allosteric modulation.

The main mechanisms are:

-

Competitive Inhibition : The inhibitor binds to the same substrate-binding site on P-gp as the chemotherapeutic drug, directly competing for transport.

-

Non-competitive Inhibition : The inhibitor binds to a different site (an allosteric site) on P-gp, inducing a conformational change that prevents the substrate from binding or being transported, without directly competing for the same binding pocket.[10]

-

Interference with ATP Hydrolysis : P-gp relies on the energy from ATP hydrolysis to power its efflux function.[2] Some inhibitors act by binding to the nucleotide-binding domains (NBDs), preventing ATP binding or blocking the hydrolysis process, thereby cutting off the energy supply for the pump.[10][11][12]

Some compounds may even employ a combination of these mechanisms to achieve potent inhibition.[12]

References

- 1. P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments of P-glycoprotein inhibitors and its structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Technical Guide: Cellular Uptake and Accumulation with P-glycoprotein Transporter Variant 14A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of a unique P-glycoprotein (P-gp) variant, the 14A mutant, which demonstrates a reversed direction of transport, leading to enhanced cellular uptake and accumulation of substrates. This phenomenon stands in stark contrast to the typical function of wild-type P-gp, a well-known efflux pump that actively expels xenobiotics from cells and is a primary cause of multidrug resistance (MDR) in cancer therapy.[1][2][3][]

The discovery and characterization of the 14A mutant provides a novel framework for understanding P-gp's structural mechanics and offers a unique tool for studying cellular accumulation dynamics. This guide will detail the quantitative data, experimental protocols, and functional pathways associated with this remarkable transporter variant.

Overview of P-glycoprotein and the 14A Mutant

P-glycoprotein (P-gp), also known as MDR1 or ABCB1, is an ATP-dependent efflux pump that protects cells by expelling a wide array of structurally diverse compounds.[1][3][5] In cancer cells, its overexpression is a major mechanism of resistance to chemotherapy.[][6] P-gp inhibitors are therefore of significant interest as they can block this efflux function, increasing intracellular drug concentrations.[5]

Research has led to the development of a P-gp mutant, designated 14A , which, contrary to the wild-type (WT) protein, functions as an ATP-dependent importer.[7] Instead of effluxing substrates like Rhodamine 123 (Rh123), the 14A mutant actively transports them into the cell, leading to significant intracellular accumulation. This reversal of function provides a powerful model for studying the determinants of transport direction and for designing strategies to overcome P-gp-mediated resistance.[7]

Quantitative Data Summary

The functional shift from efflux to uptake in the 14A mutant is characterized by distinct kinetic parameters and cellular consequences. The following tables summarize the key quantitative findings from comparative studies between the 14A mutant and Wild-Type (WT) P-gp.

Table 1: Kinetic Parameters of Rhodamine 123 Transport

This table compares the substrate affinity (Km) for Rhodamine 123 (Rh123) transport. A lower Km value indicates a higher affinity of the transporter for the substrate.

| Transporter | Function | Substrate | Km (μM) | Source |

| Wild-Type P-gp | Efflux | Rhodamine 123 | 2.98 ± 0.51 | [7] |

| 14A Mutant P-gp | Uptake | Rhodamine 123 | 1.69 ± 0.12 | [7] |

Data sourced from kinetic analysis of transport in HeLa cells expressing the respective P-gp variants.[7]

Table 2: Rhodamine 123 Cytotoxicity

This table shows the impact of Rh123 accumulation on cell viability. The half-maximal inhibitory concentration (IC50) is the concentration of Rh123 required to inhibit cell growth by 50%. A lower IC50 value indicates increased sensitivity to the compound.

| Cell Line | P-gp Variant Expressed | Effect on Rh123 | IC50 of Rhodamine 123 (μM) | Source |

| HeLa Control | None (or non-transporting mutant) | No active transport | 6.08 ± 0.77 | [7] |

| HeLa-WT | Wild-Type P-gp | Efflux (Resistance) | > 50 | [7] |

| HeLa-14A | 14A Mutant P-gp | Uptake (Hypersensitivity) | 2.87 ± 0.3 | [7] |

Data derived from cytotoxicity assays. Cells expressing the 14A mutant are hypersensitized to Rhodamine 123 due to active intracellular accumulation.[7]

Experimental Protocols

The characterization of the 14A mutant involved specific methodologies to measure substrate accumulation and its cytotoxic effects. The protocols outlined below are based on the procedures described in the primary literature.[7]

Rhodamine 123 Accumulation Assay (Flow Cytometry)

This protocol is used to quantify the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.

-

Cell Preparation : Culture HeLa cells expressing Wild-Type P-gp, 14A mutant P-gp, or a control vector until they reach approximately 80-90% confluency.

-

Cell Harvesting : Detach the cells using a non-enzymatic cell dissociation solution to preserve membrane protein integrity. Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Incubation : Resuspend the cells in a suitable assay buffer. Add Rhodamine 123 to a final concentration (e.g., 1 µM).

-

Time-Course Analysis : Incubate the cells at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove aliquots of the cell suspension.

-

Washing : Immediately stop the reaction by adding ice-cold PBS and centrifuge the cells. Wash the cell pellet twice with ice-cold PBS to remove extracellular Rh123.

-

Flow Cytometry : Resuspend the final cell pellet in PBS. Analyze the intracellular fluorescence using a flow cytometer with appropriate excitation (e.g., 488 nm) and emission (e.g., 525 nm) filters.

-

Data Analysis : Quantify the mean fluorescence intensity (MFI) for each cell population at each time point. The MFI is directly proportional to the intracellular concentration of Rhodamine 123.

Cytotoxicity Assay

This protocol determines the sensitivity of cells to a P-gp substrate.

-

Cell Seeding : Seed HeLa cells (Control, WT-P-gp, and 14A-P-gp) into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment : Prepare serial dilutions of Rhodamine 123 in culture medium. Remove the old medium from the wells and add the medium containing various concentrations of Rh123 (e.g., 0.25 to 50 µM).

-

Incubation : Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Viability Assessment : After incubation, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

-

Data Analysis : Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability relative to untreated control cells for each drug concentration. Plot the viability against the log of the drug concentration and perform a non-linear regression to determine the IC50 value.

Visualized Mechanisms and Workflows

Diagrams created using Graphviz DOT language provide clear visual representations of the underlying biological mechanisms and experimental processes.

Mechanism of Action: WT P-gp vs. 14A Mutant

Caption: Functional comparison of Wild-Type P-gp and the 14A mutant.

Experimental Workflow: Rhodamine 123 Accumulation Assay

Caption: Workflow for quantifying Rhodamine 123 cellular accumulation.

References

- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.aboutscience.eu [journals.aboutscience.eu]

- 5. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]

- 6. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for P-gp Inhibitor 14 in K562/A02 Cells

These application notes provide a comprehensive protocol for utilizing P-gp inhibitor 14 (also known as Compound 8a) in the adriamycin-resistant human myelogenous leukemia cell line, K562/A02, which is known to overexpress P-glycoprotein (P-gp). This document is intended for researchers, scientists, and drug development professionals investigating multidrug resistance (MDR) in cancer.

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance in cancer cells. It functions as an efflux pump, actively transporting a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy. The K562/A02 cell line is a valuable in vitro model for studying P-gp-mediated MDR as it is a derivative of the K562 cell line that has been selected for resistance to doxorubicin (adriamycin) and exhibits high levels of P-gp expression.[1][2][3][4]

This compound has been identified as a high-affinity P-gp inhibitor, demonstrating the ability to reverse P-gp-mediated multidrug resistance with an EC50 of 48.74 nM.[5] This protocol outlines the necessary steps to culture K562/A02 cells, prepare and apply this compound, and assess its efficacy in reversing multidrug resistance.

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| Alternate Name | Compound 8a | [5] |

| Target | P-glycoprotein (P-gp) | [5] |

| EC50 | 48.74 nM | [5] |

| Primary Cell Line | K562/A02 | [5] |

| Primary Application | Reversal of P-gp-mediated multidrug resistance | [5] |

Table 2: Example IC50 Values for Doxorubicin in K562 and K562/A02 Cells with and without a P-gp Inhibitor

| Cell Line | Treatment | Doxorubicin IC50 (µM) | Reversal Fold | Reference (for similar inhibitors) |

| K562 (sensitive) | Doxorubicin alone | ~0.016 | - | [6] |

| K562/A02 (resistant) | Doxorubicin alone | ~8.11 - 79.19 | - | [6][7] |

| K562/A02 (resistant) | Doxorubicin + P-gp Inhibitor (e.g., E6, 10 µM) | ~6.31 | ~12.5 | [7] |

| K562/A02 (resistant) | Doxorubicin + P-gp Inhibitor (e.g., DATS, 2 µmol/L) | Lowered significantly | 3.79 | [3] |

| K562/A02 (resistant) | Doxorubicin + P-gp Inhibitor (e.g., DHA, 20 µM) | Lowered significantly | 8.18 | [1] |

Note: The values presented are examples from the literature for other P-gp inhibitors and should be determined experimentally for this compound.

Experimental Protocols

Cell Culture and Maintenance of K562/A02 Cells

Materials:

-

K562/A02 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Doxorubicin hydrochloride

-

Phosphate Buffered Saline (PBS), sterile

-

Trypan blue solution

-

Hemocytometer or automated cell counter

Protocol:

-

Culture K562/A02 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

To maintain the P-gp overexpression, include a low concentration of doxorubicin (e.g., 1 µg/mL) in the culture medium. Note: Remove the doxorubicin from the medium for a period (e.g., one week) before conducting experiments to avoid interference.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Monitor cell density and viability regularly using trypan blue exclusion.

-

Subculture the cells every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.

Preparation of this compound and Doxorubicin Stock Solutions

Materials:

-

This compound

-

Doxorubicin hydrochloride

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution. Aliquot and store at -20°C or -80°C.

-

Prepare a stock solution of doxorubicin in sterile water or DMSO. For example, a 10 mM stock solution. Aliquot and store at -20°C, protected from light.

-

When preparing working solutions, dilute the stock solutions in the complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed a non-toxic level (typically ≤ 0.5%).

Cytotoxicity and MDR Reversal Assay (MTT Assay)

This assay determines the concentration of this compound that can reverse doxorubicin resistance in K562/A02 cells.

Materials:

-

K562/A02 cells

-

96-well microplates

-

This compound

-

Doxorubicin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Microplate reader

Protocol:

-

Seed K562/A02 cells into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Prepare serial dilutions of doxorubicin in the culture medium.

-

Prepare a non-toxic concentration of this compound in the culture medium. The optimal concentration should be determined experimentally, but a starting point could be in the range of its EC50 (e.g., 50-100 nM).

-

Add the this compound solution to the appropriate wells.

-

Immediately add the serial dilutions of doxorubicin to the wells. Include control wells with cells only, cells with this compound only, and cells with the highest concentration of doxorubicin only.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the IC50 values for doxorubicin with and without this compound. The reversal fold can be calculated as: (IC50 of doxorubicin alone) / (IC50 of doxorubicin + this compound).

Rhodamine 123 Accumulation Assay (Flow Cytometry)

This assay measures the ability of this compound to block the efflux of the fluorescent P-gp substrate, rhodamine 123.

Materials:

-

K562/A02 cells

-

This compound

-

Rhodamine 123

-

Verapamil (as a positive control)

-

Flow cytometry tubes

-

PBS

-

Flow cytometer

Protocol:

-

Harvest K562/A02 cells and resuspend them in serum-free RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Aliquot the cell suspension into flow cytometry tubes.

-

Pre-incubate the cells with different concentrations of this compound (or verapamil as a positive control) for 30-60 minutes at 37°C.

-

Add rhodamine 123 to a final concentration of approximately 1 µM to each tube.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 500 µL of PBS.

-

Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer (e.g., with an excitation wavelength of 488 nm and emission at 525 nm). An increase in fluorescence intensity in the presence of this compound indicates inhibition of P-gp-mediated efflux.

Mandatory Visualizations

Caption: Experimental workflow for evaluating this compound in K562/A02 cells.

Caption: P-gp mediated multidrug resistance and its inhibition.

References

- 1. Reversal of p-glycoprotein-mediated multidrug resistance by macrocyclic bisbibenzyl derivatives in adriamycin-resistant human myelogenous leukemia (K562/A02) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overcoming of P-glycoprotein-mediated multidrug resistance in K562/A02 cells using riccardin F and pakyonol, bisbibenzyl derivatives from liverworts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reversion of P-Glycoprotein-Mediated Multidrug Resistance in Human Leukemic Cell Line by Diallyl Trisulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellosaurus cell line K562/A02 (CVCL_0368) [cellosaurus.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effects of P-Glycoprotein and Its Inhibitors on Apoptosis in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reversal of P-glycoprotein mediated multidrug resistance in K562 cell line by a novel synthetic calmodulin inhibitor, E6 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: P-gp Inhibitor 14 in In Vitro Multidrug Resistance Reversal Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the efficacy of P-gp inhibitor 14 (also known as Compound 8a) in reversing P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in vitro. The included methodologies are essential for researchers in oncology, pharmacology, and drug discovery aimed at overcoming chemotherapy resistance.

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, functions as an ATP-dependent efflux pump, which actively extrudes a wide array of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2][3] P-gp inhibitors, such as this compound, aim to block this efflux mechanism, restoring the cytotoxic effect of chemotherapeutic agents in resistant cancer cells.[1] this compound has been identified as a high-affinity P-gp inhibitor that reverses P-gp-mediated multidrug resistance with an EC50 of 48.74 nM.[4]

Data Presentation

The following table summarizes the quantitative data for this compound, providing a clear comparison of its activity in reversing multidrug resistance.

| Parameter | Value | Assay | Cell Line | Chemotherapeutic Agent |

| EC50 | 48.74 nM | Multidrug Resistance Reversal | K562/A02 | Not Specified |

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the MDR reversal activity of this compound are provided below.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an anticancer drug required to inhibit cell growth by 50% (IC50) in the presence and absence of this compound. A significant decrease in the IC50 value in the presence of the inhibitor indicates reversal of resistance.

Materials:

-

P-gp-overexpressing cancer cell line (e.g., K562/ADM, KBV) and its parental sensitive cell line (e.g., K562, KB).[5]

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

-

This compound.

-

Anticancer drug (P-gp substrate, e.g., Doxorubicin, Paclitaxel, Vincristine).[6][7]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO.

-

96-well plates.

-

Plate reader.

Protocol:

-

Seed the sensitive and resistant cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Prepare serial dilutions of the anticancer drug.

-

Treat the cells with the anticancer drug alone or in combination with a non-toxic concentration of this compound. Include wells with untreated cells as a control.

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

-

Dissolve the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the IC50 values from the dose-response curves. The fold reversal (FR) is calculated as the ratio of IC50 (drug alone) / IC50 (drug + inhibitor).

Rhodamine 123 Accumulation Assay

This assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123, to assess the inhibitory effect of this compound on the pump's efflux function.[8][9]

Materials:

-

P-gp-overexpressing cells (e.g., MCF7R) and parental cells.[8][9]

-

This compound.

-

Rhodamine 123.

-

Flow cytometer or fluorescence microscope.

Protocol:

-

Harvest and wash the cells.

-

Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) as a positive control for 30-60 minutes at 37°C.[8]

-

Add Rhodamine 123 (e.g., 5.25 µM) and incubate for another 30-90 minutes at 37°C.[8]

-

Wash the cells with ice-cold PBS to stop the reaction.

-

Resuspend the cells in PBS.

-

Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer or visualize using a fluorescence microscope. An increase in fluorescence in the presence of the inhibitor indicates reduced efflux and P-gp inhibition.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis by P-gp in the presence of this compound. P-gp inhibitors can either stimulate or inhibit the ATPase activity of P-gp.[1]

Materials:

-

P-gp-expressing cell membranes or purified P-gp.

-

This compound.

-

ATP.

-

Verapamil (as a stimulator).

-

Sodium orthovanadate (Vi) (as an inhibitor).

-

Phosphate detection reagent.

Protocol:

-

Incubate P-gp-expressing membranes with or without this compound at various concentrations.

-

Initiate the reaction by adding MgATP.

-

Incubate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric assay.

-

The vanadate-sensitive ATPase activity is determined by subtracting the activity in the presence of vanadate (a specific P-gp ATPase inhibitor) from the total activity.[10]

Visualizations

The following diagrams illustrate the mechanism of P-gp-mediated multidrug resistance and the workflow of the in vitro reversal assay.

References

- 1. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]

- 2. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Overcoming multidrug-resistance in vitro and in vivo using the novel P-glycoprotein inhibitor 1416 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Reversal of P-glycoprotein-mediated multidrug resistance by XR9051, a novel diketopiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A High-Throughput Screen of a Library of Therapeutics Identifies Cytotoxic Substrates of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]